Cholesteryl geranyl carbonate
Description
Chemical Classification and Structural Context within Cholesterol Derivatives
Cholesteryl geranyl carbonate is chemically classified as a carbonate ester of cholesterol. wikipedia.orggoogleapis.com The structure consists of a cholesterol molecule linked to geraniol (B1671447), a monoterpenoid alcohol, through a carbonate functional group (-O-(C=O)-O-). beilstein-journals.org Cholesterol itself is a sterol, characterized by a rigid tetracyclic steroid nucleus known as a 1,2-cyclopentanoperhydrophenanthrene ring system. nih.gov This core structure is modified at the C3 hydroxyl group, where the geranyl carbonate moiety is attached.
This modification places this compound within the broad class of cholesterol derivatives. These are compounds where the fundamental cholesterol scaffold has been chemically altered, often at the hydroxyl group, to produce esters, ethers, or carbonates. nih.govorientjchem.org This derivatization significantly influences the molecule's physical properties, such as its melting point and its ability to form ordered, yet fluid, liquid crystalline phases. nih.gov The presence of the geranyl group, derived from the terpene geraniol, introduces additional structural features that affect the intermolecular interactions and the ultimate properties of the material. wikipedia.org
| Property | Value | Reference |
|---|---|---|
| CAS Number | 35750-35-7 | intlab.org |
| Molecular Formula | C39H62O3 | intlab.org |
| Molecular Weight | 567.0 g/mol | intlab.org |
| Melting Point | 28-51 °C | intlab.org |
Significance of Cholesterol and Terpene-Derived Moieties in Chemical and Biochemical Research
The two primary components of this compound, cholesterol and geraniol, are themselves subjects of extensive research, lending significance to the derivative compound.
Cholesterol Moiety: Cholesterol is a fundamental molecule in higher animals, serving as an essential structural component of cell membranes where it modulates fluidity and permeability. nih.govnih.gov Beyond its structural role, it is the metabolic precursor to vital biochemicals, including steroid hormones (such as cortisol, estrogens, and testosterone), bile acids, and vitamin D. nih.govwikipedia.org In chemical research, the rigid and planar steroid skeleton of cholesterol provides an attractive and biocompatible scaffold for synthesizing new molecules with specific functionalities. nih.govorientjchem.org Its derivatives are widely investigated for applications in drug delivery systems, bioimaging, and as molecular gelators. nih.govmdpi.com
Terpene-Derived Moiety (Geraniol): Terpenes and their derivatives, known as terpenoids, constitute one of the largest and most diverse classes of natural products. nih.govmdpi.com They are built from isoprene (B109036) units and are responsible for the characteristic scents of many plants. mdpi.com Geraniol is an acyclic monoterpenoid alcohol and a primary component of rose and citronella oils. wikipedia.orgresearchgate.net In nature, it serves various functions, including acting as a bee pheromone and a plant defense compound. wikipedia.org In chemical and biochemical research, terpenoids are valued for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netbohrium.com Geraniol itself is an important synthetic intermediate for producing other valuable organic molecules. wikipedia.orgresearchgate.net
Overview of Research Trajectories for Cholesterol Esters and Carbonates
The study of cholesterol derivatives, particularly esters and carbonates, has followed distinct yet occasionally overlapping trajectories, primarily driven by their biological relevance and material properties.
Cholesterol Esters: These compounds, where cholesterol is linked to a fatty acid via an ester bond, are the primary forms for cholesterol transport in the blood and for intracellular storage. nih.govhmdb.ca A significant area of research focuses on their role in physiology and pathology, as they are major components of lipoprotein particles (HDL, LDL) and can accumulate in the fatty lesions of atherosclerotic plaques. hmdb.ca Another major research trajectory for cholesteryl esters is in materials science. Many cholesteryl esters exhibit thermotropic liquid crystal behavior, forming a cholesteric phase (also known as a chiral nematic phase). nih.govwikipedia.org This phase is characterized by a helical structure that selectively reflects light of specific wavelengths, producing iridescent colors that change with temperature. wikipedia.orgpolysciences.com This property has led to their use in temperature-sensitive films, thermometers, and other thermochromic devices. wikipedia.orgchymist.com Research in this area investigates how factors like the length and saturation of the fatty acyl chain influence the phase transition temperatures and optical properties. nih.gov
Cholesterol Carbonates: Similar to esters, cholesterol carbonates are extensively studied for their liquid crystal properties. wikipedia.org Compounds like cholesteryl oleyl carbonate and cholesteryl isobutyl carbonate are known to form cholesteric liquid crystal phases. wikipedia.orgnih.gov Research on these materials often focuses on synthesizing novel carbonate derivatives and characterizing their phase behavior using techniques like polarizing optical microscopy and differential scanning calorimetry. nih.govas-proceeding.com The goal is often to create materials with specific, tunable responses to temperature for applications in liquid crystal displays and sensors. wikipedia.orgpolysciences.com Mixtures of different cholesteryl carbonates and esters are frequently used to create formulations with broad temperature-sensing ranges. wikipedia.orgwisc.edu
| Compound Name | Derivative Type | Primary Research Focus | Key Property/Application |
|---|---|---|---|
| Cholesteryl Oleate (B1233923) | Ester | Liquid Crystals, Biology | Forms cholesteric and smectic phases; component of lipid droplets. nih.govresearchgate.net |
| Cholesteryl Benzoate | Ester | Materials Science | One of the first discovered liquid crystals; used in thermochromic mixtures. wikipedia.orgwisc.edu |
| Cholesteryl Oleyl Carbonate | Carbonate | Liquid Crystals | Thermochromic liquid crystal material. wikipedia.orgpolysciences.comnih.gov |
| Cholesteryl Nonanoate (Pelargonate) | Ester | Liquid Crystals | Component in temperature-sensitive liquid crystal mixtures. nih.govwisc.edu |
| Cholesteryl Isobutyl Carbonate | Carbonate | Materials Science | Exhibits liquid crystal properties. |
Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O3/c1-26(2)11-9-13-28(5)21-24-40-36(39)41-31-19-22-37(7)30(25-31)15-16-32-34-18-17-33(29(6)14-10-12-27(3)4)38(34,8)23-20-35(32)37/h11,15,21,27,29,31-35H,9-10,12-14,16-20,22-25H2,1-8H3/b28-21+/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMIETAIKPOMBM-GPWIROOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC=C(C)CCC=C(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC/C=C(\C)/CCC=C(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Elucidations
General Principles of Carbonate Esterification for Cholesterol Conjugates
The formation of a carbonate bond between an alcohol, such as cholesterol, and another alcohol-containing molecule is typically achieved through the use of a highly reactive carbonyl source. Chloroformate reagents are chief among these, providing a reliable route to carbonate synthesis.
Cholesteryl chloroformate stands out as a pivotal precursor in the synthesis of a wide array of cholesterol-based compounds, including carbonates, carbamates, and other conjugates. orientjchem.orgresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net This reagent is itself a derivative of cholesterol, where the 3β-hydroxyl group has been converted into a more reactive chloroformate group. The high reactivity of the acyl chloride-like functionality makes it susceptible to nucleophilic attack by alcohols or amines.
The general reaction involves the treatment of an alcohol with cholesteryl chloroformate. mdpi.com This process is versatile and has been employed to link cholesterol to various molecules, from polymers to drug molecules. mdpi.com Alternatively, an alcohol like geraniol (B1671447) can be converted into its corresponding chloroformate and subsequently reacted with cholesterol. A more common strategy, however, involves the creation of an activated carbonate, such as a p-nitrophenyl carbonate, from the alcohol of interest. beilstein-journals.org This activated intermediate then readily reacts with the cholesterol hydroxyl group to form the final carbonate product. beilstein-journals.org
The synthesis of carbonate linkages is almost invariably performed in the presence of a base. The base serves one or more critical functions in the reaction mechanism. In reactions involving chloroformates, an equivalent of hydrochloric acid (HCl) is generated as a byproduct. A stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is required to act as an acid scavenger, neutralizing the HCl and preventing it from causing unwanted side reactions or protonating the desired reactants. orientjchem.orgresearchgate.netgoogle.com
In some protocols, the base can also act as a catalyst. orientjchem.org Stronger bases, like sodium hydride (NaH), can be used to deprotonate the alcohol, forming a more nucleophilic alkoxide intermediate which can then attack the chloroformate. Furthermore, nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are often added in catalytic amounts to significantly accelerate the reaction. orientjchem.orgresearchgate.net Studies have shown that using DMAP can reduce reaction times from 24 hours to as little as 12 hours, leading to improved yields. orientjchem.org
Utilization of Chloroformate Reagents for Carbonate Formation
Specific Synthetic Routes Towards Cholesteryl Geranyl Carbonate
While a specific, documented synthesis of this compound is not prevalent in the surveyed literature, its creation can be confidently predicted based on established and analogous reactions.
A plausible and direct synthetic pathway for this compound involves the reaction of cholesteryl chloroformate with geraniol. This reaction would be conducted in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A base, such as pyridine or triethylamine, would be added to neutralize the HCl byproduct. To enhance the reaction rate, a catalytic amount of DMAP could also be included. orientjchem.org
The synthetic principles described above have been successfully applied to create a diverse range of cholesteryl carbonate derivatives. These syntheses underscore the reliability of using cholesteryl chloroformate as a key building block. For example, researchers have synthesized p-tert-butylthiacalix uomustansiriyah.edu.iqarene functionalized with cholesterol fragments by reacting cholesteryl chloroformate with the calixarene (B151959) in the presence of potassium carbonate and sodium iodide. mdpi.com Similarly, cholesteryl carbonates have been prepared by reacting cholesteryl chloroformate with various phenolic compounds. researchgate.net These reactions typically proceed smoothly, demonstrating the utility of this synthetic strategy for linking cholesterol to complex molecular architectures.
| Derivative Name | Starting Materials | Reagents/Conditions | Reference |
|---|---|---|---|
| Cholesteryl-p-nitrophenyl carbonate | Cholesteryl chloroformate, p-nitrophenol | Triethylamine (TEA), Tetrahydrofuran (THF), room temperature | google.com |
| 4-formyl phenyl cholesteryl carbonate | Cholesteryl chloroformate, 4-hydroxy benzaldehyde | Anhydrous pyridine, dry THF, 38-40°C | mdpi.com |
| Cholesteryl-functionalized p-tert-butylthiacalix uomustansiriyah.edu.iqarene | Cholesteryl chloroformate, p-tert-butylthiacalix uomustansiriyah.edu.iqarene | K₂CO₃, NaI, dry acetone, reflux | mdpi.com |
| p-Nitrophenyl geranyl carbonate | Geraniol, p-nitrophenyl chloroformate | Pyridine, CH₂Cl₂, 60°C | beilstein-journals.org |
Reaction Pathways Involving Cholesterol and Geranyl Moieties
Mechanistic Investigations of Carbonate Bond Formation in Sterol-Containing Systems
The formation of the carbonate bond in sterol-containing systems, such as the synthesis of this compound, proceeds via a nucleophilic acyl substitution mechanism. When using a chloroformate reagent like cholesteryl chloroformate, the reaction is initiated by the nucleophilic attack of the alcohol (e.g., geraniol) on the electrophilic carbonyl carbon of the chloroformate.
The reaction can proceed through a tetrahedral intermediate. The presence of a base is crucial; it can deprotonate the attacking alcohol, increasing its nucleophilicity, or it can simply be present to neutralize the liberated HCl. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, a good leaving group, to form the stable carbonate linkage. The use of a catalyst like DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate with the chloroformate, which is then more susceptible to attack by the alcohol. orientjchem.org
When an activated carbonate like p-nitrophenyl carbonate is used, the mechanism is similar. beilstein-journals.org The cholesterol hydroxyl group acts as the nucleophile, attacking the carbonate carbonyl. The reaction is driven to completion by the departure of the highly stable p-nitrophenoxide leaving group, which is stabilized by resonance. beilstein-journals.org This strategy avoids the generation of corrosive HCl and often leads to cleaner reaction profiles. beilstein-journals.org
Nucleophilic Reaction Mechanisms
The formation of this compound can be efficiently achieved through a nucleophilic substitution reaction. This pathway typically involves the reaction of a cholesterol derivative that has been activated with a good leaving group, such as cholesteryl chloroformate, with geraniol.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the hydroxyl group in geraniol acts as the nucleophile, possessing a lone pair of electrons. It attacks the electrophilic carbonyl carbon of cholesteryl chloroformate. The reaction is characterized by the formation of a tetrahedral intermediate, which subsequently collapses, leading to the expulsion of the chloride ion, a stable leaving group. This process results in the formation of the carbonate ester bond linking the cholesterol and geraniol molecules. To drive the reaction to completion, a weak base like pyridine or triethylamine is often added to neutralize the hydrochloric acid (HCl) byproduct. orientjchem.org Catalysts such as 4-dimethylaminopyridine (DMAP) can be employed to significantly accelerate the rate of reaction. orientjchem.org
The general mechanism can be visualized as follows:
Nucleophilic Attack: The hydroxyl group of geraniol attacks the carbonyl carbon of cholesteryl chloroformate.
Formation of Tetrahedral Intermediate: A transient intermediate is formed where the carbonyl carbon is bonded to the cholesterol moiety, the oxygen from geraniol, a chlorine atom, and an oxygen atom.
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl-).
Proton Transfer: The added base removes the proton from the geraniol oxygen, yielding the final product and a salt (e.g., pyridinium (B92312) chloride).
This method is analogous to the synthesis of cholesteryl carbamates, where an amine nucleophile attacks cholesteryl chloroformate to form a carbamate (B1207046) linkage. orientjchem.org The efficiency of the SN2-type reaction depends on factors like the nucleophilicity of the alcohol and the stability of the leaving group. gacariyalur.ac.inmasterorganicchemistry.com
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Key Reagents/Catalysts | Product Linkage | Reference Analogy |
|---|---|---|---|---|
| Cholesteryl Chloroformate | Geraniol | Pyridine or Triethylamine (Base), DMAP (Catalyst) | Carbonate | orientjchem.orgresearchgate.net |
| Cholesteryl Chloroformate | Primary/Secondary Amine | Triethylamine (Base), DMAP (Catalyst) | Carbamate | orientjchem.org |
Transesterification Pathways
Transesterification represents an alternative and often more environmentally benign pathway for synthesizing carbonates. This method avoids the use of phosgene (B1210022) derivatives like chloroformates. For this compound, this would involve the reaction of cholesterol and geraniol with a simple dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), in the presence of a catalyst. mdpi.comnih.gov
The mechanism for base-catalyzed transesterification generally proceeds as follows:
Activation of Alcohol: The catalyst, typically a base, deprotonates the most reactive alcohol (e.g., geraniol), forming a more potent nucleophile, an alkoxide ion.
Nucleophilic Attack: The resulting alkoxide attacks the carbonyl carbon of the dialkyl carbonate (e.g., DMC).
Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a methoxide (B1231860) ion to form a new carbonate species (e.g., geranyl methyl carbonate).
Second Transesterification: The cholesterol (or its corresponding cholesteroxide ion) then reacts with this new carbonate intermediate, displacing the methyl carbonate group to form the final, more complex this compound.
This process can be catalyzed by a variety of agents, including homogeneous catalysts (e.g., NaOH, KOH) and heterogeneous catalysts. Heterogeneous catalysts, such as alkaline-earth metal oxides (MgO, CaO), mixed metal oxides, and hydrotalcites, are often preferred as they are easily separated from the reaction mixture and can be reused, making the process more economical and sustainable. mdpi.commdpi.com Reaction conditions, such as temperature and the molar ratio of reactants, must be carefully controlled to maximize yield and selectivity. mdpi.com
| Catalyst System | Carbonate Source | Typical Temperature (°C) | Key Advantages | Reference |
|---|---|---|---|---|
| MgO | Dimethyl Carbonate (DMC) | 90 - 150 | High basicity, effective catalysis. | mdpi.com |
| CaO | Dimethyl Carbonate (DMC) | 70 - 90 | High activity at lower temperatures. | mdpi.com |
| Mg-Zr Composite Oxide | Dimethyl Carbonate (DMC) | 90 | High conversion and selectivity. | mdpi.com |
| Li-impregnated MCM-41 | Dimethyl Carbonate (DMC) | 90 | High yield (93%) and conversion (99%). | nih.gov |
| Hydrotalcites | Dialkyl Carbonates | 120 - 160 | Tunable basic sites, good reusability. | mdpi.com |
Enzymatic and Biocatalytic Approaches to Sterol-Terpene Conjugates
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Enzymes, particularly lipases, are widely used for the synthesis of ester and carbonate conjugates.
Lipase-Catalyzed Esterification and Transesterification Strategies
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are highly versatile enzymes that can catalyze the formation of ester bonds in non-aqueous or low-water environments. cirad.fr This capability is harnessed for the synthesis of sterol-terpene conjugates. The reaction can proceed either through direct esterification of a sterol with a terpene derivative containing a carboxylic acid, or via transesterification with a simple terpene ester.
For a compound like this compound, a lipase (B570770) could potentially catalyze the reaction between cholesterol and a geranyl-activated carbonate donor. More commonly, lipases are used for direct ester linkages. For instance, the synthesis of conjugated linoleyl β-sitosterol was achieved by the lipase-catalyzed reaction of β-sitosterol and conjugated linoleic acid, yielding a conversion of 72.6%. nih.gov Similarly, geraniol itself is an excellent substrate for lipase-catalyzed reactions, readily undergoing esterification with various fatty acids in the presence of immobilized lipases like Novozym 435® (from Candida antarctica) and Lipozyme TL IM® (from Thermomyces lanuginosus), with yields often exceeding 80-100% within a few hours. nih.gov These examples demonstrate the high potential for using lipases to conjugate sterols and terpenes.
| Enzyme (Lipase) | Substrates | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Lipase (unspecified) | β-Sitosterol, Conjugated Linoleic Acid | Esterification | 72.6% | nih.gov |
| Novozym 435® (Candida antarctica) | Geraniol, Oleic/Lauric/Stearic Acid | Esterification | 80-100% | nih.gov |
| Lipozyme TL IM® (T. lanuginosus) | Geraniol, Oleic/Lauric/Stearic Acid | Esterification | 80-100% | nih.gov |
| Immobilized Candida rugosa Lipase | Phytosterol, Pine Nut Oil Fatty Acids | Esterification | ~93% | acs.org |
| SP 435 (Candida antarctica) | Geraniol, Vinyl Acetate (B1210297) | Transesterification | 97.7% | capes.gov.br |
Optimization of Biocatalytic Conditions for Sterol Carbonate Synthesis
To achieve maximum efficiency in the biocatalytic synthesis of sterol carbonates, several reaction parameters must be systematically optimized. These factors influence enzyme activity, stability, and reaction equilibrium.
Enzyme Selection and Loading: The choice of lipase is critical, as different enzymes exhibit varying substrate specificities and stability. Immobilized enzymes, such as Novozym 435®, are often preferred due to their enhanced stability and ease of reuse. nih.gov The enzyme concentration must be optimized; higher loading generally increases the reaction rate, but also the cost. acs.org
Temperature: Each enzyme has an optimal temperature for activity. For example, the synthesis of phytosteryl esters with immobilized Candida rugosa lipase was optimal at 60°C. acs.org For the esterification of geraniol, a lower temperature of 35°C was found to be best. nih.gov
Substrate Molar Ratio: The ratio of the sterol to the acyl donor can significantly affect the reaction equilibrium. Using an excess of one substrate can drive the reaction towards higher product conversion. A 1:4 molar ratio of phytosterol to fatty acid was found to be optimal for phytosteryl ester synthesis. acs.org
Reaction Medium: The choice of solvent, or the use of a solvent-free system, is crucial. Organic solvents can help solubilize hydrophobic substrates like sterols, but may also impact enzyme activity. uni-graz.at Solvent-free systems are considered "greener" and can lead to very high conversion rates by maximizing substrate concentration. acs.orgmdpi.com
Water Removal: In esterification reactions, water is produced as a byproduct, which can promote the reverse hydrolytic reaction. The removal of water, for instance by using molecular sieves or applying a vacuum, can shift the equilibrium towards the synthesis of the ester product and achieve higher yields. nih.govacs.org
| Parameter | Study Case | Optimal Condition | Outcome | Reference |
|---|---|---|---|---|
| Temperature | Phytosteryl Ester Synthesis | 60 °C | Maximum conversion (~93%) | acs.org |
| Molar Ratio (Sterol:Acid) | Phytosteryl Ester Synthesis | 1:4 | Shifted equilibrium, maximized yield | acs.org |
| Enzyme Loading | Phytosteryl Ester Synthesis | 10% (w/w) | Balanced reaction rate and cost | acs.org |
| System Pressure | Phytosteryl Ester Synthesis | 80 kPa (vacuum) | Effective removal of water byproduct | acs.org |
| Solvent | Geranyl Oleate (B1233923) Synthesis | Solvent-free | Higher yields compared to solvent use | nih.gov |
| Water Removal | CLS Synthesis | 60 mg/mL molecular sieves | Drove reaction towards product formation | nih.gov |
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopy is fundamental to confirming the molecular structure of Cholesteryl geranyl carbonate, identifying its functional groups, and determining its exact mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, NOESY, HSQC, HMBC) experiments are used in concert to map out the entire carbon and proton framework of the molecule.
¹H NMR provides information on the proton environment, including the characteristic signals for the cholesteryl backbone and the geranyl moiety. Key signals include the olefinic protons of the cholesterol ring and the geranyl chain, the proton at the C3 position of the cholesterol ring (shifted downfield due to the carbonate linkage), and the numerous methyl and methylene (B1212753) protons. chemicalbook.com
¹³C NMR identifies all unique carbon atoms in the molecule. libretexts.org The spectrum would show distinct signals for the carbonyl carbon of the carbonate group (typically around 153-156 ppm), the sp²-hybridized carbons of the double bonds, and the many sp³-hybridized carbons of the fused ring system and the aliphatic side chains. chemicalbook.comhmdb.caorganicchemistrydata.org
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which aids in the assignment of the complex ¹³C NMR spectrum.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through bonds, which is crucial for assigning protons within the cholesterol and geranyl fragments. princeton.educreative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹J-coupling), definitively linking the assigned proton signals to their corresponding carbon signals. creative-biostructure.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range correlations between protons and carbons (typically over two to four bonds). researchgate.net This is invaluable for connecting the distinct fragments of the molecule, such as linking the protons of the cholesterol C3 and the geranyl C1 to the carbonate carbonyl carbon, thus confirming the ester linkage. creative-biostructure.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Technique for Confirmation |
|---|---|---|---|
| Cholesterol C-3 Proton | ~4.5-4.7 (m) | ~78-80 | HSQC, HMBC to Carbonyl |
| Cholesterol C-6 Olefinic Proton | ~5.4 (d) | ~122 | COSY with C-7, HSQC |
| Geranyl C-1 Methylene Protons | ~4.6 (d) | ~65-67 | COSY with C-2, HMBC to Carbonyl |
| Geranyl Olefinic Protons (C-2, C-6) | ~5.1-5.5 (m) | ~118-142 | COSY, HSQC |
| Carbonate Carbonyl (C=O) | N/A | ~153-155 | HMBC from Cholesterol C-3 H and Geranyl C-1 H |
| Cholesterol C-18/C-19 Methyl Protons | ~0.6-1.1 (s) | ~12-20 | HSQC, NOESY |
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and for assessing its purity. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₃₉H₆₂O₃) of the compound, distinguishing it from other molecules with the same nominal mass. google.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful technique for both purity assessment and structural confirmation. koreascience.krresearchgate.net The compound can be separated from impurities by liquid chromatography and then subjected to tandem mass spectrometry. semanticscholar.org Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ can be isolated and fragmented. biorxiv.orgnih.gov A characteristic fragmentation pattern would be expected, including the neutral loss of the geranyl carbonate group or specific fragments from the cholesterol backbone, which helps to confirm the identity of the compound.
GC/MS (Gas Chromatography-Mass Spectrometry) can be used to analyze the volatile components of the molecule after chemical modification. nih.gov Due to the low volatility of the intact ester, analysis by GC/MS typically requires a hydrolysis step to cleave the ester bond, followed by derivatization of the resulting cholesterol and geraniol (B1671447) to make them suitable for gas-phase analysis. frontiersin.orgresearchgate.net
FTIR spectroscopy is a rapid and non-destructive technique used to identify the primary functional groups present in this compound based on their characteristic vibrational frequencies. baselius.ac.in
Key expected absorption bands include:
A strong, sharp peak for the carbonate C=O stretching vibration, typically found in the region of 1780-1740 cm⁻¹. researchgate.net
Strong bands corresponding to C-O stretching of the carbonate group, usually appearing between 1250 and 1000 cm⁻¹. researchgate.net
Multiple bands in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the numerous methyl (CH₃) and methylene (CH₂) groups in the cholesterol and geranyl moieties.
A medium intensity peak around 1670-1640 cm⁻¹ from the C=C stretching of the alkene groups in both the cholesterol ring and the geranyl chain. ias.ac.in
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C=O Stretch (Carbonate) | 1740-1780 | Strong, Sharp |
| C=C Stretch (Alkene) | 1640-1670 | Medium |
| C-O Stretch (Carbonate) | 1000-1250 | Strong |
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing lipids. optica.org It offers a detailed molecular fingerprint and is a non-destructive method that requires minimal sample preparation. researchgate.net The technique is highly sensitive to non-polar bonds, making it excellent for studying the hydrocarbon backbone of lipids. Key Raman signals for this compound would include strong peaks for C-C and C-H vibrations within the sterol ring structure and the geranyl chain, as well as characteristic bands for the C=C double bonds (~1650-1670 cm⁻¹). researchgate.netpreprints.org Raman spectroscopy has proven effective for the quantitative analysis of cholesterol and cholesteryl esters in complex biological matrices. nih.govnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the verification of its purity.
While intact this compound is not sufficiently volatile for direct GC analysis, the technique is crucial for analyzing its constituent terpene part. science.gov To achieve this, the ester is first subjected to saponification (hydrolysis with a base) to cleave the carbonate linkage, releasing free geraniol and cholesterol. nih.gov The resulting geraniol can then be extracted and analyzed by GC or GC-MS. frontiersin.orgresearchgate.net To improve its volatility and chromatographic behavior, the geraniol is often derivatized, for example, through silylation, prior to injection. nih.gov This method allows for the confirmation of the identity and purity of the geranyl moiety within the parent molecule.
Liquid Chromatography (LC) Techniques for Separation and Quantification
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), stands as a cornerstone for the separation and quantification of complex lipids like cholesteryl esters. nih.govresearchgate.net These techniques are favored for their reliability, sensitivity, and accuracy in analyzing such compounds. nih.gov The separation is typically achieved on a chromatographic column, which provides additional selectivity by distinguishing the analyte from interfering substances like other sterols. nih.gov While specific methods exclusively detailing the analysis of this compound are not extensively documented in publicly available research, the analytical approaches for structurally related cholesteryl esters and isoprenoids are well-established and directly applicable.
High-performance liquid chromatography offers robust methods for the analysis of cholesterol and its esters. A common approach involves using reversed-phase columns, such as C18, which separate molecules based on their hydrophobicity. researchgate.net For instance, a rapid HPLC method has been developed for the quantification of free cholesterol and various cholesteryl esters in plasma. researchgate.net This method utilizes a short, 3-µm reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and isopropanol (B130326), allowing for the separation of multiple cholesteryl esters within a single run. researchgate.net Detection is often performed using a UV detector, typically at a wavelength around 205-210 nm, as many lipids lack a strong chromophore for detection at higher wavelengths. researchgate.netpotravinarstvo.comhplc.eu
Another effective HPLC strategy employs normal-phase chromatography. A simple isocratic HPLC system using a cyanopropyl column with a mobile phase of 0.1% isopropanol in heptane (B126788) has been successfully used to separate and identify a range of lipids, including cholesteryl esters. nih.gov This method's utility is enhanced by using a diode array detector, which allows for identification based on the characteristic absorption spectra of the lipids. nih.gov
The following table summarizes representative HPLC conditions used for the analysis of cholesteryl esters, which are analogous to those that would be used for this compound.
Table 1: Representative HPLC Conditions for Cholesteryl Ester Analysis
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) | Method 3 (Reversed-Phase) |
|---|---|---|---|
| Column | Phenomenex Spherex C18 (15 x 4.6 cm, 3µm) researchgate.net | Normal Phase Cyanopropyl nih.gov | Reversed-Phase C18 potravinarstvo.com |
| Mobile Phase | Acetonitrile:Isopropanol (50:50, v/v) researchgate.net | 0.1% Isopropanol in Heptane nih.gov | Methanol (B129727) potravinarstvo.com |
| Elution Mode | Isocratic researchgate.net | Isocratic nih.gov | Isocratic |
| Flow Rate | 0.5 mL/min researchgate.net | Not Specified | Not Specified |
| Detection | UV at 210 nm researchgate.net | Diode Array Detector nih.gov | DAD at 205 nm potravinarstvo.com |
| Temperature | 45°C researchgate.net | Not Specified | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, making it a powerful tool for lipidomics and the analysis of specific lipid molecules. mdpi.comwaters.com UPLC systems, often coupled with tandem mass spectrometry (LC-MS/MS), provide highly sensitive and specific quantification of compounds like geranyl pyrophosphate (GPP), a key precursor in the biosynthesis of the geranyl moiety of this compound. mdpi.comnih.gov
For the analysis of isoprenoids such as GPP, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), a UPLC-MS/MS method using a reversed-phase C18 column has been developed. mdpi.comnih.gov The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) carbonate with ammonium hydroxide) and an organic phase (e.g., a mixture of acetonitrile and methanol with ammonium hydroxide), run in a gradient elution mode. mdpi.comnih.gov This approach allows for the sensitive quantification of these pyrophosphates in biological matrices, with limits of quantification as low as 0.04 ng/mL. mdpi.comnih.gov
Similarly, UPLC-MS/MS is employed for the detailed analysis of cholesteryl esters. nih.gov These methods often use columns like the ACQUITY BEH C18 and gradient elution with mobile phases composed of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium formate. nih.gov This setup, operating in positive ion mode, allows for the effective separation and detection of various cholesteryl ester species. nih.gov
The detailed parameters for these advanced LC techniques are outlined in the table below.
Table 2: UPLC-MS/MS Research Findings for Related Compounds
| Parameter | Method for Isoprenoid Pyrophosphates (e.g., GPP) | Method for Cholesteryl Esters |
|---|---|---|
| Instrumentation | Nexera UPLC System with LCMS-8060 mdpi.com | UPLC with Xevo TQ-S MS nih.gov |
| Column | ACCQ-TAG Ultra C18 (1.7 µm, 100 mm × 2.1 mm) mdpi.com | BEH C18 nih.gov |
| Mobile Phase A | 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in Water mdpi.com | Acetonitrile/Water (40:60, v/v) with 10 mM Ammonium Formate nih.gov |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25) mdpi.com | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate nih.gov |
| Elution Mode | Gradient mdpi.com | Gradient nih.gov |
| Flow Rate | 0.25 mL/min mdpi.com | 0.45 mL/min nih.gov |
| Detection | ESI in Negative MRM Mode mdpi.com | MS in Positive Ion Mode nih.gov |
| Column Temperature | Not Specified | 60°C nih.gov |
These established liquid chromatography methods for cholesteryl esters and isoprenoids provide a robust framework for the successful separation, identification, and quantification of this compound. The choice between HPLC and UPLC, as well as the specific column and mobile phase, would be optimized based on the sample matrix and the desired sensitivity and resolution for the analysis.
Applications in Materials Science and Supramolecular Systems
Liquid Crystalline Properties of Cholesteryl Carbonate Analogues
Cholesteryl carbonate analogues are notable for their liquid crystalline behavior, a state of matter that exhibits properties between those of conventional liquids and solid crystals. polysciences.com This dual nature allows for the creation of materials that are both ordered and responsive to external stimuli.
Derivatives of cholesterol, due to their inherent chirality, characteristically form a chiral nematic (N*) phase, also known as the cholesteric phase. mdpi.combritannica.comwikipedia.org In this phase, the elongated molecules align in a parallel fashion, but with a continuous rotation of the alignment direction from one layer to the next. britannica.comwikipedia.org This results in a helical superstructure. tcichemicals.com The distance over which the molecular orientation completes a full 360° rotation is termed the helical pitch. tcichemicals.com This pitch is a critical parameter as it often falls within the wavelength range of visible light, leading to the selective reflection of certain colors. britannica.comrsc.org The structure of the cholesteric phase is sensitive to various factors, including temperature and the presence of dopants. scholarsresearchlibrary.com
Cholesteryl carbonate analogues are classified as thermotropic mesogens, meaning their transition to a liquid crystalline phase is induced by a change in temperature. tcichemicals.comresearchgate.net Upon heating from a solid state, these compounds typically pass through one or more liquid crystal phases before becoming an isotropic liquid at a specific clearing temperature. mdpi.comniscpr.res.in For instance, cholesteryl oleyl carbonate (COC) exhibits a phase sequence of isotropic to cholesteric to smectic upon cooling. researchgate.net The specific transition temperatures are dependent on the molecular structure, such as the length and saturation of the alkyl chains. nih.gov The phase behavior of these compounds can be complex, sometimes exhibiting multiple mesophases like smectic, nematic, and cholesteric phases. mdpi.comniscpr.res.in
The table below illustrates the phase transition temperatures for Cholesteryl Oleyl Carbonate (COC), a representative cholesteryl carbonate analogue.
| Transition | Heating (°C) | Cooling (°C) |
| Smectic → Cholesteric | 18.3 | 15.8 |
| Cholesteric → Isotropic | 37.5 | 35.1 |
| Data sourced from Benchchem |
The helical structure of the cholesteric phase, arising from the molecular chirality of compounds like cholesteryl geranyl carbonate, is responsible for their unique optical properties. iupac.orgbohrium.com These materials exhibit selective reflection of circularly polarized light, meaning they reflect light of a specific wavelength and handedness (left or right). rsc.org The wavelength of the reflected light is directly proportional to the helical pitch and the average refractive index of the material. As the pitch is often sensitive to temperature, these materials can display thermochromism, changing color with temperature variations. tcichemicals.comwisc.edu The chirality of the mesophase can be influenced by mixing different cholesteryl derivatives or by adding chiral dopants to an achiral nematic liquid crystal. tcichemicals.comscholarsresearchlibrary.com
Cholesteryl carbonate analogues can be incorporated into polymer systems to create liquid crystalline polymers (LCPs). mdpi.com This is often achieved by attaching the cholesteryl mesogen as a side-chain to a polymer backbone. mdpi.com The resulting side-chain liquid crystalline polymers (SCLCPs) can exhibit various mesophases, including smectic and cholesteric phases. mdpi.commdpi.com The type of mesophase formed is influenced by the chemical structure of the polymer backbone, the length and flexibility of the spacer group connecting the mesogen to the backbone, and the nature of the mesogen itself. mdpi.com Interestingly, while cholesterol-based monomers often form cholesteric phases, their corresponding homopolymers tend to favor more ordered smectic phases. mdpi.com To achieve a cholesteric phase in a polymer, it is often necessary to copolymerize cholesterol-based monomers with other monomers, such as non-chiral mesogens. mdpi.com These LCPs combine the responsive properties of liquid crystals with the processability and mechanical integrity of polymers. tandfonline.com
Influence on Optical Properties and Chirality in Mesophases
Self-Assembly and Formation of Supramolecular Architectures
The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. Cholesteryl derivatives, including this compound, are adept at forming complex supramolecular architectures driven by non-covalent interactions. mdpi.com
Certain cholesteryl derivatives can act as low-molecular-mass organic gelators, capable of immobilizing organic solvents to form gels. mdpi.comnih.gov This gelation occurs through the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent. doi.org The formation of this network is typically driven by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions. mdpi.comdoi.org The specific morphology of the self-assembled structures, which can range from fibers and belts to wrinkles, can be influenced by the nature of the solvent and the molecular structure of the gelator. mdpi.comnih.gov Some cholesterol derivatives have also been shown to stabilize gel emulsions, where they form a gel network in the continuous phase of an immiscible liquid mixture, such as oil and water. researchgate.net
The following table summarizes the gelation capabilities of a synthesized cholesterol derivative (CSA) in various organic solvents.
| Solvent | Gelation Result |
| Linear Alkanes | Gel |
| Toluene | Gel |
| Isoamyl Alcohol | Gel |
| Acetone | Gel |
| Data derived from a study on a synthesized cholesterol derivative used as a stabilizer for gel emulsions. researchgate.net |
Role of Hydrophobic Interactions in Self-Organized Structures
The self-assembly of molecules like this compound in various solvents is a spontaneous process governed by a delicate balance of non-covalent interactions. Among these, hydrophobic interactions are a primary driving force for the formation of organized, supramolecular structures. mdpi.com This phenomenon arises from the tendency of the nonpolar cholesterol and geranyl moieties to minimize contact with polar solvent molecules, such as water, leading to their aggregation.
The specific morphology of the resulting assembly is influenced by the molecular geometry. The combination of the rigid steroidal core and the flexible geranyl carbonate chain allows for complex packing arrangements. These interactions are crucial in the formation of ordered arrays, where the molecules align in specific orientations to maximize favorable van der Waals forces between the hydrophobic segments while minimizing unfavorable interactions with the surrounding medium. mdpi.com In polymers containing cholesterol derivatives, hydrophobic interactions facilitate the association of cholesterol pendants, leading to the formation of nanoparticle cores. researchgate.net
Formation of Hybrid Polymer-Lipid Assemblies
This compound is a suitable lipid component for the creation of advanced hybrid polymer-lipid assemblies. These systems, often in the form of nanoparticles or vesicles, merge the properties of synthetic polymers with those of biological lipids, creating robust and functional nanomaterials. mdpi.com In these hybrids, the cholesterol moiety of the molecule acts as a hydrophobic anchor, embedding itself within the polymer matrix or the lipid layer of the assembly. mdpi.com
The formation of these hybrid structures is driven by the self-assembly of amphiphilic block copolymers in conjunction with lipid molecules. For instance, a polymer with a hydrophobic block and a hydrophilic block can co-assemble with this compound. The hydrophobic interactions cause the polymer's nonpolar segment and the this compound to aggregate, forming the core of a nanoparticle, while the polymer's hydrophilic segment forms a stabilizing corona that interfaces with the aqueous environment. mdpi.comresearchgate.net This process can be used to create core-shell nanoparticle structures that combine the physical stability of polymers with the biocompatibility of lipids. mdpi.com
Research on similar systems has demonstrated that polymers featuring cholesterol derivatives can form stable hybrid vesicles. au.dk The inclusion of the cholesterol component can influence the fluidity, stability, and permeability of the resulting membrane. For example, polymer-lipid hybrid nanoparticles have been developed for delivering large-sized plasmid DNA, where cholesterol is a key structural component of the lipid shell. nih.gov The spontaneous assembly of lipid molecules onto the surface of polymer particles is primarily due to these strong hydrophobic interactions. mdpi.com
Below is a table detailing the typical components and characteristics of such hybrid assemblies, based on research with related cholesterol-containing systems.
| Component Category | Specific Example | Role in Assembly |
| Polymer | Poly(cholesteryl methacrylate)-block-poly(methionine methacryloyloxyethyl ester) au.dk | Forms the structural backbone; provides stability and functional groups. |
| Lipid (Cholesterol-based) | This compound (conceptual) | Acts as a hydrophobic anchor; enhances membrane stability and biocompatibility. mdpi.commdpi.com |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) nih.gov | Modulates membrane fluidity and assists in forming the lipid layer. |
| Stabilizer | PEG-lipid (e.g., DMG-PEG 2k) nih.gov | Forms a hydrophilic corona to prevent aggregation and increase circulation time. |
Conceptual Frameworks for Advanced Materials and Sensing Technologies
The inherent properties of this compound, particularly its propensity to form cholesteric liquid crystal phases, provide a conceptual basis for its use in advanced materials and sensing technologies. chymist.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they can respond to external stimuli such as temperature, pressure, and electric or magnetic fields. chymist.compolysciences.com
Cholesteric liquid crystals, formed by chiral molecules like cholesterol derivatives, exhibit a unique helical superstructure. wikipedia.org This structure allows them to selectively reflect light of a specific wavelength, resulting in iridescent colors. The pitch of this helix, and thus the reflected color, is highly sensitive to temperature changes. polysciences.com This principle is the foundation for thermochromic liquid crystal thermometers and thermal mapping devices. chymist.com By incorporating this compound into mixtures, it is possible to tune the temperature range and sensitivity of the color response. wisc.edu
This responsiveness can be conceptually extended to create sophisticated chemical sensors. For example, if the molecular structure of the liquid crystal phase is disrupted by the presence of a specific analyte, it would alter the helical pitch and produce a detectable optical signal (a color change). By functionalizing the geranyl group or developing host-guest systems within the liquid crystal matrix, sensors could be designed to detect a wide range of chemical species. The self-assembly properties also allow for the creation of ordered thin films, which are essential for many sensing device architectures.
Furthermore, the integration of this compound into polymer-dispersed liquid crystal (PDLC) systems opens possibilities for light-shutter applications and smart windows. googleapis.com In a PDLC, microdroplets of the liquid crystal are dispersed in a solid polymer matrix. The application of an electric field can align the liquid crystal molecules within the droplets, switching the film from a light-scattering (opaque) state to a transparent state. The specific properties of this compound could be used to optimize the switching voltages, contrast ratio, and response times of such devices.
Theoretical Considerations and Computational Investigations
Molecular Dynamics Simulations Applied to Cholesterol Derivatives
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing an atomic-level view of the structural and dynamical properties of molecules. nih.govnih.gov These simulations model the movement of atoms and molecules over time based on the forces between them, offering insights into how cholesterol derivatives behave in various environments.
While specific MD studies on cholesteryl geranyl carbonate are not available in the current literature, extensive research on similar cholesteryl esters, such as cholesteryl oleate (B1233923), serves as an excellent proxy. nih.gov These studies are crucial for understanding the behavior of cholesteryl esters within the core of lipoprotein particles, which is relevant to their biological function. nih.govnih.gov In a typical MD simulation of a cholesteryl ester system, a number of molecules are constructed into a simulation box to mimic a biologically relevant fluid state. nih.gov The system is then subjected to calculations that predict the motion and interactions of the molecules over a set period, often on the scale of nanoseconds or microseconds. philpapers.orgacs.org
The analysis of these simulations reveals key properties like molecular diffusion, conformational changes, and local ordering. For instance, simulations have shown that the diffusion of cholesteryl oleate is a relatively slow process. nih.govnih.gov The orientation of the fatty acid chain (like the oleate or, hypothetically, the geranyl group) relative to the rigid steroid ring is typically broad, allowing for both extended and bent structures. nih.govnih.gov All-atom MD simulations have been instrumental in elucidating the transfer mechanism of cholesteryl esters through proteins like the Cholesteryl Ester Transfer Protein (CETP), showing how a hydrophobic tunnel within the protein can accommodate the passage of a cholesteryl ester molecule. philpapers.org
Table 1: Representative Parameters for a Molecular Dynamics (MD) Simulation of a Cholesteryl Ester System This table is illustrative, based on methodologies for similar compounds like cholesteryl oleate.
| Parameter | Description | Example Value/Method | Citation |
| System Size | The number of molecules included in the simulation box. | 128 Cholesteryl Ester Molecules | nih.gov |
| Force Field | A set of parameters used to calculate the potential energy of the system. | All-atom force fields (e.g., CHARMM, AMBER) | acs.org |
| Ensemble | The statistical ensemble representing the thermodynamic conditions. | Isothermal-isobaric (NPT) | acs.org |
| Temperature Control | Algorithm used to maintain a constant temperature. | Langevin dynamics | acs.org |
| Pressure Control | Algorithm used to maintain constant pressure. | Isotropic position-scaling algorithm | acs.org |
| Simulation Time | The total duration of the simulated physical time. | 1 ns to several microseconds | philpapers.orgnih.gov |
| Analysis | Properties calculated from the simulation trajectory. | Root Mean Square Deviation (RMSD), Diffusion Coefficient, Radial Distribution Functions | nih.govlbl.gov |
These simulation techniques could be directly applied to this compound to understand how the unique structure of the geranyl group—with its additional double bonds and branched nature compared to more commonly studied saturated or monounsaturated chains—influences its dynamics and interactions.
Computational Modeling of Intermolecular Interactions and Packing Arrangements
Computational models are essential for understanding how molecules like this compound interact with each other and arrange themselves in condensed phases. These models help to elucidate the relationship between molecular structure and macroscopic properties. aip.org The packing of cholesteryl esters is influenced by a delicate balance of forces, including van der Waals interactions between the bulky, rigid steroid rings and the more flexible ester chains. nih.govaip.org
Studies on various cholesteryl esters have shown that their self-assembly and molecular packing can be complex, forming different phases (e.g., cholesteric, smectic, crystalline) depending on conditions. aip.orgresearchgate.net The structure of the ester chain plays a significant role in determining these packing arrangements. aip.org For this compound, the geranyl group's isoprenoid structure would introduce different conformational possibilities compared to a simple linear alkyl chain. This would likely lead to unique packing arrangements, potentially frustrating the formation of highly ordered crystalline structures and favoring more fluid, liquid-crystalline phases.
Coarse-grained MD simulations, where groups of atoms are simplified into single particles, have been used to study the organization of lipids in systems like lipid droplets, which have a core composed of triolein (B1671897) and cholesteryl esters. arxiv.org These models show that cholesteryl esters are often located within the hydrophobic core. arxiv.org Applying such models to a system containing this compound could predict its distribution and interaction with other lipids, governed by the intermolecular forces between the cholesterol backbone and the geranyl carbonate tail. The carbonate linkage itself, compared to a standard ester, would alter the polarity and dipole moment near the cholesterol ring, further influencing local interactions. researchgate.net
Table 2: Comparison of Ester/Carbonate Groups in Cholesterol Derivatives and Their Potential Influence on Intermolecular Interactions This table is illustrative and based on general chemical principles.
| Compound | Ester/Carbonate Group | Key Structural Features | Predicted Impact on Packing |
|---|---|---|---|
| Cholesteryl Acetate (B1210297) | Acetate | Short, simple chain | Allows for relatively ordered packing. aip.org |
| Cholesteryl Oleate | Oleate | Long, monounsaturated C18 chain with a cis double bond | The kink in the chain disrupts dense packing, favoring liquid crystal phases. nih.govresearchgate.net |
| Cholesteryl Stearate | Stearate | Long, saturated C18 chain | Linear chain allows for efficient, dense packing and crystalline phases. aip.org |
| This compound | Geranyl Carbonate | Branched, di-unsaturated C10 isoprenoid chain | The branched structure and multiple double bonds would likely hinder ordered packing, promoting fluid phases. |
Structure-Activity Relationship (SAR) Studies through In Silico Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR approaches use computational methods to predict the activity of new molecules, saving time and resources in drug discovery and materials science. mdpi.com For a compound like this compound, in silico SAR would involve computationally evaluating its interaction with a specific biological target and comparing it to other known cholesterol derivatives. kau.edu.sa
A relevant target for cholesteryl esters is the Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins in the blood. lbl.govplos.orgnih.gov Inhibition of CETP is a therapeutic strategy for managing cholesterol levels. nih.gov Computational docking and molecular dynamics simulations are used to predict how strongly a molecule (a ligand) will bind to a protein target. mbimph.comresearchgate.net
In a hypothetical in silico SAR study, one would first obtain or model the 3D structure of the target protein, such as CETP. Then, various cholesterol derivatives, including this compound, would be computationally "docked" into the protein's binding site. The software calculates a binding score, often an estimate of the binding affinity, which indicates the stability of the protein-ligand complex. researchgate.net By comparing the binding scores of different derivatives, researchers can build a model that relates specific structural features—such as the length, branching, and functionality of the ester chain—to binding potency. kau.edu.saresearchgate.net For example, the unique shape and electronic properties of the geranyl carbonate chain would result in a specific set of interactions (e.g., hydrophobic, van der Waals) with the amino acid residues in the CETP binding tunnel, leading to a predictable binding affinity. philpapers.org
Table 3: Illustrative In Silico SAR Data for Hypothetical CETP Inhibitors This data is purely hypothetical and for illustrative purposes only.
| Compound | Modifying Group | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|
| Cholesteryl Butyrate | Butyrate (C4) | -6.5 | Hydrophobic interaction in the binding tunnel. |
| Cholesteryl Octanoate | Octanoate (C8) | -7.8 | Increased hydrophobic contact due to longer chain. |
| Cholesteryl Oleate | Oleate (C18:1) | -9.2 | Extensive hydrophobic interactions along the tunnel length. |
| This compound | Geranyl Carbonate (C10, branched, di-unsaturated) | -8.5 | Branched structure creates specific steric interactions with tunnel residues. |
This type of analysis allows for the rational design of new compounds with potentially enhanced activity. iosrjournals.org
Biochemical and Metabolic Research Perspectives
Interactions within Isoprenoid Biosynthesis Pathways
The isoprenoid biosynthesis pathway, also known as the mevalonate (B85504) (MVA) pathway, is a critical metabolic route responsible for producing a vast array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. wikipedia.orgmetwarebio.com This pathway begins with acetyl-CoA and culminates in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoids. wikipedia.orgcreative-proteomics.com
Connections to Geranyl Diphosphate (B83284) (GPP) and Farnesyl Diphosphate (FPP) Metabolism
Geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) are key intermediates in the isoprenoid biosynthesis pathway. medchemexpress.comhmdb.ca GPP, a 10-carbon molecule, is formed by the condensation of IPP and DMAPP. hmdb.ca Subsequently, the addition of another IPP molecule to GPP yields FPP, a 15-carbon isoprenoid. uomustansiriyah.edu.iqnews-medical.net FPP stands at a crucial branch point in the pathway. wikipedia.org It can be directed towards the synthesis of cholesterol and other sterols or be utilized for the production of non-sterol isoprenoids like dolichols and ubiquinones. wikipedia.org FPP is also a substrate for protein prenylation, a vital post-translational modification. nih.gov
Given that cholesteryl geranyl carbonate is a synthetic compound derived from cholesterol and geraniol (B1671447) (the alcohol form of geranyl), its metabolism is hypothetically linked to these pathways. The geranyl moiety of the molecule could potentially interact with enzymes involved in GPP and FPP metabolism. However, direct experimental evidence for such interactions is currently lacking in the scientific literature.
Theoretical Implications for Mevalonate Pathway Regulation
The mevalonate pathway is tightly regulated to maintain cellular homeostasis. wikipedia.org The rate-limiting enzyme, HMG-CoA reductase (HMGCR), which converts HMG-CoA to mevalonate, is a primary site of regulation. metwarebio.com High levels of cholesterol and other downstream products like FPP and geranylgeranyl pyrophosphate (GGPP) can inhibit HMGCR activity through a negative feedback mechanism. metwarebio.comcreative-proteomics.com This regulation occurs at transcriptional and post-translational levels, including the degradation of the HMGCR enzyme itself. wikipedia.orgmetwarebio.com
Theoretically, this compound, due to its structural components, could influence the mevalonate pathway. The cholesterol portion might contribute to the cellular cholesterol pool, thereby exerting feedback inhibition on HMGCR. The geranyl group, if released through hydrolysis, could be converted to GPP and subsequently FPP, which are also known to regulate the pathway. creative-proteomics.com However, these are hypothetical scenarios that require experimental validation.
Conceptual Modulation of Lipid Metabolism and Transport
Lipid metabolism encompasses the synthesis, breakdown, and transport of lipids, which are essential for energy storage, membrane structure, and signaling. nih.govlumenlearning.com Cholesterol and its esters are central to this metabolic network. britannica.comsigmaaldrich.com
Hypothesized Influence on Cholesteryl Ester Accumulation and Homeostasis
Cholesteryl esters are the storage and transport form of cholesterol, being less polar than free cholesterol. avantiresearch.comhmdb.ca They are synthesized from cholesterol and fatty acids and are found in lipid droplets within cells and in lipoproteins in the plasma. britannica.comavantiresearch.com The accumulation of cholesteryl esters is a feature of certain pathological conditions, such as atherosclerosis. avantiresearch.com
It is hypothesized that this compound could influence the accumulation and homeostasis of cholesteryl esters. If the compound is hydrolyzed within the cell, the released cholesterol could contribute to the free cholesterol pool, which is then available for esterification. Conversely, the presence of this synthetic ester might compete with or otherwise alter the activity of enzymes involved in the synthesis and hydrolysis of endogenous cholesteryl esters, such as acyl-CoA:cholesterol acyltransferase (ACAT) and hormone-sensitive lipase (B570770) (HSL). hmdb.canih.gov Studies on 7-Ketocholesterol, an oxidized cholesterol derivative, have shown that it can induce cholesteryl ester accumulation and reprogram lipid metabolism in cardiac cells. researchgate.netmdpi.com
Theoretical Interactions with Lipid Transfer Proteins
Lipid transfer proteins are crucial for the movement of lipids between different cellular membranes and between lipoproteins in the plasma. nus.edu.sgwikipedia.org Cholesteryl ester transfer protein (CETP) is a key player in this process, facilitating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDL), low-density lipoproteins (LDL), and very-low-density lipoproteins (VLDL). nih.govnih.gov
Mechanistic Basis for Biological Activities of Cholesterol-Derived Carbonates (Hypothetical)
The biological activities of cholesterol derivatives are diverse, ranging from roles in membrane structure to signaling. nih.govcreative-proteomics.com The introduction of a carbonate group to the cholesterol backbone, as in this compound, creates a novel molecule with potentially unique properties.
Hypothetically, the biological effects of cholesterol-derived carbonates could arise from several mechanisms. The carbonate linkage might be susceptible to hydrolysis by cellular esterases, releasing cholesterol and the attached geranyl group. These released components could then exert their own biological effects. For instance, released cholesterol could impact membrane fluidity or serve as a precursor for steroid synthesis, while the geranyl moiety could influence isoprenoid-dependent processes. britannica.comnih.gov
Alternatively, the intact this compound molecule could have its own distinct biological activities. It might interact with cellular membranes, altering their physical properties. creative-proteomics.com It could also bind to specific proteins, such as nuclear receptors or enzymes, thereby modulating their function. The search for new bioactive cholesterol derivatives has led to the synthesis of various compounds with anticancer and antimicrobial properties. nih.gov The specific mechanisms underlying the potential activities of this compound remain to be elucidated through dedicated research.
Antimicrobial Action via Membrane Interactions (Conceptual, based on related derivatives)
While direct studies on the antimicrobial properties of this compound are not extensively documented, the potential for such activity can be conceptualized based on research into related cholesterol derivatives. A significant body of work has demonstrated that modifying the cholesterol molecule can yield compounds with notable antimicrobial effects. nih.govbeilstein-journals.orgmdpi.com
The fundamental principle behind the conceptual antimicrobial action of a compound like this compound lies in its amphiphilic nature, combining the rigid, lipophilic sterol backbone of cholesterol with other chemical moieties. Cholesterol itself is a critical component of eukaryotic cell membranes, providing mechanical stiffness. beilstein-journals.org It is proposed that cholesterol derivatives can leverage their structural similarity to membrane lipids to interact with and disrupt microbial cell membranes, which are vital for the survival of pathogens.
Research into a series of synthesized glycinate (B8599266) and carbonate derivatives of cholesterol has shown inhibitory activity against gram-negative bacteria and fungi. nih.gov The general mechanism is thought to involve the insertion of the lipophilic cholesterol portion into the lipid bilayer of the microbial membrane. This insertion can disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. For instance, certain cholesterol-derived amines have been shown to disrupt the lipid envelope of viruses. beilstein-journals.org
The table below summarizes findings for related cholesterol derivatives, providing a conceptual basis for the potential antimicrobial action of this compound.
Interactive Table: Antimicrobial Activity of Related Cholesterol Derivatives| Derivative Class | Target Microbes | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Cholesterol Carbonates | Gram-negative bacteria, Fungi | Membrane disruption | nih.gov |
| Cholesterol Glycinates | Gram-negative bacteria, Fungi | Membrane disruption | nih.gov |
| Chalcone-Triazole-Cholesterol | E. coli, S. aureus, C. albicans | Not specified, likely membrane-related | beilstein-journals.org |
| Cholesterol-Conjugated Amines | Influenza A Virus | Disruption of the lipid envelope | beilstein-journals.org |
Given that this compound is a carbonate derivative of cholesterol, it is plausible that it could exhibit similar membrane-disrupting activities. The geranyl group, an acyclic monoterpenoid, could further influence this interaction, potentially enhancing the compound's ability to penetrate and destabilize the lipid architecture of microbial membranes.
Antioxidant Mechanisms (Conceptual, based on related compounds)
The potential antioxidant activity of this compound can be inferred from the known properties of its constituent parts: the cholesterol backbone and, more significantly, the geranyl group. Terpenoids, including geraniol and its derivatives like geranyl acetate (B1210297), are recognized for their antioxidant capabilities. researchgate.netnih.gov
The primary mechanism by which many antioxidants function is through the neutralization of free radicals, which are highly reactive species that can cause oxidative damage to cells. medcraveonline.com This is often achieved through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity. The resulting antioxidant radical is significantly more stable and less reactive, often due to resonance stabilization. mdpi.com
Single Electron Transfer (SET): In this process, the antioxidant transfers an electron to the free radical, converting it into a more stable anion. The antioxidant itself becomes a radical cation. mdpi.com
Compounds related to the geranyl moiety in this compound have demonstrated significant antioxidant effects. Geraniol, for example, exhibits potent antioxidant properties attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.net Studies comparing geraniol and geranyl acetate have shown that both can prevent lipid peroxidation, a key process in cellular oxidative damage. nih.gov The presence of double bonds in the geranyl structure is crucial for this activity, as it allows for the stabilization of any radical formed after donating a hydrogen atom.
The table below outlines the observed antioxidant effects of compounds related to the geranyl group.
Interactive Table: Antioxidant Properties of Related Geranyl Compounds| Compound | Antioxidant Effect | Investigated Mechanism | Reference |
|---|---|---|---|
| Geraniol | Scavenges free radicals, inhibits lipid peroxidation | Dual pro-oxidant/antioxidant character depending on dose | researchgate.net |
| Geranyl Acetate | Prevents AAPH-induced lipoperoxidation, scavenges free radicals | Free radical scavenging | nih.gov |
| Geranylacetone | Effective scavenger of ABTS and DPPH radicals | Radical scavenging | researchgate.net |
Based on this evidence, it is conceivable that the geranyl carbonate portion of the molecule could act as a free radical scavenger. The cholesterol component is less likely to contribute directly to antioxidant activity in the same manner, but its lipophilic nature could help localize the molecule within lipid-rich environments like cell membranes, where it could protect against lipid peroxidation. Therefore, the conceptual antioxidant mechanism for this compound would primarily involve the geranyl moiety neutralizing reactive oxygen species via HAT or SET pathways. mdpi.com
Derivatives, Analogues, and Structure Property Relationships
Synthesis and Characterization of Closely Related Cholesteryl Carbonates (e.g., Cholesteryl Oleyl Carbonate)
The synthesis of cholesteryl carbonates typically involves the reaction of cholesteryl chloroformate with a desired alcohol in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. mdpi.comnih.govmdpi.com This method is versatile and allows for the introduction of various alkyl or functionalized groups.
A prominent example is Cholesteryl Oleyl Carbonate (COC), a carbonate ester of cholesterol and oleyl alcohol. wikipedia.org Its synthesis can be optimized to prevent side products, and its purity is often assessed using thin-layer chromatography (TLC), while its structure is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS). Another related derivative is Sodium Cholesteryl Carbonate (SCC), which has been synthesized and characterized using infrared spectroscopy and NMR, with its carbonyl carbonate resonance appearing at 155.5 ppm in the 13C-NMR spectrum. cambridge.org
The thermotropic (temperature-dependent) liquid crystal behavior of these carbonates is a key characteristic, typically analyzed using Differential Scanning Calorimetry (DSC) and polarizing microscopy. researchgate.net Cholesteryl Oleyl Carbonate, for instance, exhibits a distinct sequence of phase transitions upon heating, moving from a crystalline solid to a smectic phase, then to a cholesteric (chiral nematic) phase, and finally to an isotropic liquid. The temperatures at which these transitions occur are critical for the application of these materials. researchgate.net
| Compound | Abbreviation | Melting/Transition (°C) | Transition Type | Reference |
|---|---|---|---|---|
| Cholesteryl Oleyl Carbonate | COC | 18.3 - 20 | Smectic → Cholesteric | wikipedia.org |
| 37.5 | Cholesteric → Isotropic | |||
| Sodium Cholesteryl Carbonate | SCC | 102 | Solid → Liquid Crystal (unspecified) | cambridge.org |
| 142.8 | Liquid Crystal → Isotropic | cambridge.org | ||
| Cholesteryl Hexyl Carbonate | CHC | - | Forms monoclinic crystal structure | cambridge.org |
Comparative Studies with Other Cholesteryl Esters and Ethers
The properties of cholesteryl carbonates are best understood when compared with other classes of cholesterol derivatives, primarily esters and ethers. The linking group—be it carbonate (-O-(C=O)-O-), ester (-O-(C=O)-), or ether (-O-)—plays a fundamental role in determining the thermal stability and phase behavior of the molecule.
Carbonates vs. Ethers: When comparing Cholesteryl Oleyl Carbonate (COC) with cholesteryl oleyl ether, a key difference emerges in the stability of their liquid crystal phases. While both compounds show similar transition temperatures from the cholesteric to the isotropic phase, COC is noted for forming stable smectic phases, whereas the corresponding ether forms metastable phases. This suggests that the carbonate group contributes to a more ordered and stable layered (smectic) structure at lower temperatures.
Ethers vs. Esters: Studies on liquid crystalline dimers connected by either ether or ester linkages show that while both types of compounds can exhibit comparable phase behavior (e.g., showing N* and SmA phases), the transition temperatures for the ether-linked compounds are generally lower than for their ester counterparts. tandfonline.com Despite the lower transition temperatures, the fundamental smectic layer spacings and ordering can remain very similar between the two series. tandfonline.com
| Comparison | Property | Observation | Reference |
|---|---|---|---|
| Carbonate vs. Ester | Transition Temperature | Cholesteryl Oleyl Carbonate has a lower smectic-cholesteric transition temperature than Cholesteryl Oleate (B1233923). | |
| Carbonate vs. Ether | Phase Stability | Cholesteryl Oleyl Carbonate forms stable smectic phases, unlike the metastable phases of Cholesteryl Oleyl Ether. | |
| Ether vs. Ester | Transition Temperature | In dimer systems, ether linkages result in lower liquid crystal transition temperatures than ester linkages. | tandfonline.com |
Elucidation of Structure-Property Relationships within Cholesteryl-Terpene Conjugates
The conjugation of terpenes to a cholesterol backbone introduces another layer of structural diversity, leveraging the vast chemical library of naturally occurring terpenoids. researchgate.net Terpenes are derived from isoprene (B109036) units and can be acyclic, like geraniol (B1671447), or cyclic, like menthol (B31143) and borneol. uniurb.it This structural variance is a powerful tool for tuning the properties of the resulting cholesteric materials.
The relationship between the terpene structure and the final properties of the conjugate is an area of active research. For example, in polysiloxanes bearing both cholesterol and the monoterpenoid menthol as side chains, increasing the concentration of the menthyl group was found to strengthen the helical orientation of the cholesteric phase. mdpi.com This demonstrates a direct link between the terpene component and the macroscopic properties of the liquid crystal.
Furthermore, the rigidity of the terpene structure is a crucial factor. Chiral inducers synthesized from the rigid cyclic terpene derivative L-borneol are effective in creating cholesteric liquid crystals. mdpi.com It is known that the conformational flexibility of a molecule can weaken its helical twisting power, making the inherent rigidity of many cyclic terpenes an advantageous feature for designing chiral liquid crystal materials. mdpi.com
While the synthesis of various cholesteryl-terpene conjugates is feasible, detailed studies on the specific properties of Cholesteryl Geranyl Carbonate are not extensively documented in peer-reviewed literature. Geraniol, the terpene alcohol precursor to the geranyl group, is an acyclic monoterpene. Its greater conformational flexibility compared to cyclic terpenes like menthol or borneol would likely have a significant impact on the mesophase behavior of its cholesteryl carbonate conjugate. This increased flexibility could potentially disrupt the ordered packing required for stable smectic or cholesteric phases, possibly leading to lower transition temperatures or different mesophase characteristics compared to conjugates with more rigid terpene moieties.
Q & A
Q. What are the primary methods for synthesizing Cholesteryl Oleyl Carbonate, and what purity assessment techniques are recommended?
- Methodological Answer : COC is synthesized via esterification of cholesterol with oleyl alcohol and carbonic acid derivatives. Key steps include:
-
Use of anhydrous conditions to prevent hydrolysis.
-
Catalysis with acid chlorides (e.g., phosgene derivatives) or carbodiimides for carbonate bond formation.
-
Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove unreacted cholesterol and byproducts .
-
Purity assessment: Thin-layer chromatography (TLC) for preliminary checks, followed by HPLC with UV detection (λ = 210–220 nm) for quantification .
- Physical Properties Table :
Q. How do researchers characterize the thermochromic properties of Cholesteryl Oleyl Carbonate in liquid crystal systems?
- Methodological Answer :
- Experimental Setup : Mix COC with complementary esters (e.g., cholesteryl nonanoate, cholesteryl benzoate) to tune helical pitch and transition temperatures. Use black backgrounds for enhanced color contrast during phase transitions .
- Techniques :
- Polarized optical microscopy (POM) to observe texture changes.
- Differential scanning calorimetry (DSC) to measure phase transition enthalpies.
- Ultrasonic velocity and viscosity measurements to correlate acoustic parameters with structural changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in phase transition data obtained from DSC, POM, and ultrasonic velocity measurements?
- Methodological Answer :
- Cross-Validation : Replicate experiments under identical conditions (e.g., heating/cooling rates, sample encapsulation).
- Statistical Analysis : Apply ANOVA to assess inter-method variability. For example, ultrasonic velocity may detect pre-transitional structural fluctuations not captured by DSC .
- Controlled Variables : Ensure sample purity (>99% by HPLC) and exclude oxygen/water to prevent degradation .
Q. What experimental design strategies optimize HPLC separation of Cholesteryl Oleyl Carbonate from complex biological mixtures?
- Methodological Answer :
- Fractional Factorial Design : Test variables like mobile phase composition (acetonitrile/isopropanol gradients), column temperature, and flow rate.
- ANN-GA Modeling : Use artificial neural networks (ANN) with genetic algorithms (GA) to predict optimal separation conditions, reducing trial runs by 40–60% .
- Validation : Spike biological samples (e.g., serum) with COC standards to calculate recovery rates and limit of detection (LOD).
Q. How do researchers investigate the role of COC in modulating lipid bilayer dynamics for drug delivery systems?
- Methodological Answer :
- Model Membranes : Prepare phospholipid bilayers (e.g., DOPC) doped with COC (5–20 mol%).
- Biophysical Techniques :
- Surface plasmon resonance (SPR) to assess membrane fluidity.
- Small-angle X-ray scattering (SAXS) to study structural perturbations.
- Computational Modeling : Molecular dynamics (MD) simulations to predict COC-lipid interactions .
Safety and Compliance in Research Settings
Q. What safety protocols are critical when handling Cholesteryl Oleyl Carbonate in laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes); seek medical evaluation .
- Waste Disposal : Collect organic waste in sealed containers for incineration; avoid aqueous disposal due to low biodegradability .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
